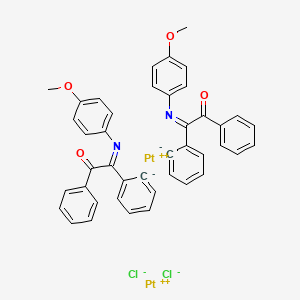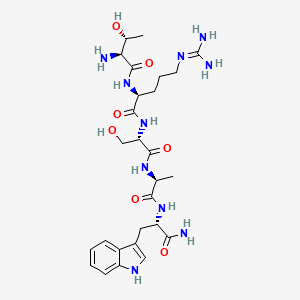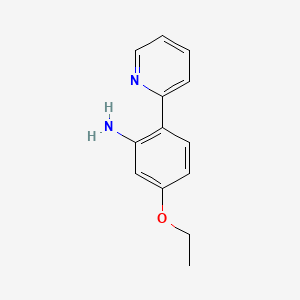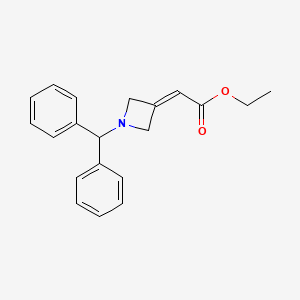
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate
Vue d'ensemble
Description
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a chemical compound with the empirical formula C20H21NO2 . It has a molecular weight of 307.39 . The compound is solid in form .
Molecular Structure Analysis
The molecule contains a total of 46 bonds. There are 25 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 ester (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique
Antifungal Activity
Ethyl-1H-benzotriazol-1-acetate, a related compound, has been synthesized and shown moderate to good antifungal activity against C. albicans. Compounds similar to Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate have been found effective in antifungal applications (Toraskar, Kadam, & Kulkarni, 2009).
Chemosensor Development
Compounds like Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate have been utilized in developing chemosensors. A study highlighted the synthesis of a new chemosensor for detecting Cu2+ and Hg2+ in semi-aqueous media, using a similar compound (Wagh, Kuwar, Sahoo, Gallucci, & Dalal, 2015).
Reactivity Studies
The reactivity of ethyl esters of related compounds has been studied, revealing insights into the nootropic, antihypoxic, and anabolic activity of these compounds. The study included ethyl esters of 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids (Kolisnyk, Svechnikova, Vinnyk, Kolisnyk, & Altukhov, 2018).
Cyclization Reaction Study
A cyclization reaction involving compounds structurally similar to Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate was studied, resulting in the formation of functionalized 3′-iminospiro[indoline-3,2′-phenanthrenes] (Lu, Sun, Xie, & Yan, 2016).
Molecular Diversity in Cyclization Reactions
Another study focused on the molecular diversity in cyclization reactions, including the reaction of ethyl 2-cyano-2-(3,4-dihydronaphthalen-1(2H)-ylidene)acetate, which shares similarities with the target compound (Lu, Sun, Xie, & Yan, 2016).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating it may be harmful if swallowed . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propriétés
IUPAC Name |
ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-2-23-19(22)13-16-14-21(15-16)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-13,20H,2,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUAPMICLHEYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699840 | |
| Record name | Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate | |
CAS RN |
158602-32-5 | |
| Record name | Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)
![4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/no-structure.png)
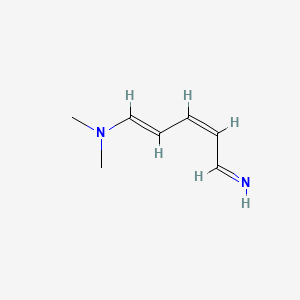
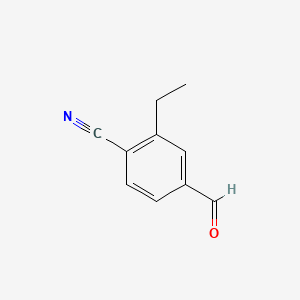
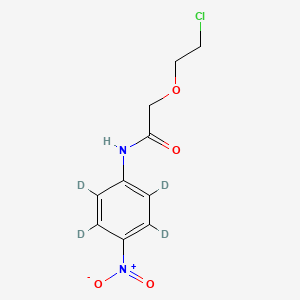
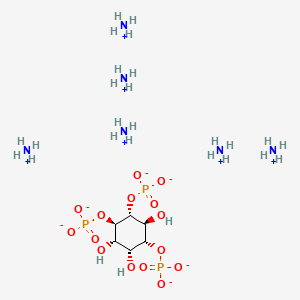
![2,2,2-Trifluoro-1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B589506.png)
